molecular formula C19H16N4O3 B11635760 8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11635760
M. Wt: 348.4 g/mol
InChI Key: AXIVFNHKJQUCHG-UFFVCSGVSA-N
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Description

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: is a complex organic compound with a unique structure that combines methoxyphenyl and pyrimidoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a suitable indole derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran or ethanol to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the Schiff base can produce secondary amines .

Scientific Research Applications

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves interaction with specific molecular targets. It may inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHOXY-3-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its combination of methoxyphenyl and pyrimidoindole structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

8-methoxy-3-[(E)-(4-methoxyphenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C19H16N4O3/c1-25-13-5-3-12(4-6-13)10-21-23-11-20-17-15-9-14(26-2)7-8-16(15)22-18(17)19(23)24/h3-11,22H,1-2H3/b21-10+

InChI Key

AXIVFNHKJQUCHG-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)OC

Origin of Product

United States

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